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(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE

Fatty Acid Synthase Inhibition Metabolic Disease Fragment-Based Screening

The compound (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate (CAS 1005089-99-5, molecular formula C₁₇H₂₉NO₂, exact mass 279.21983 Da) is a synthetic piperidinyl ester built on an isocyclogeraniol (2,4,6-trimethylcyclohex-3-ene-1-methanol) scaffold. It is indexed in PubChem (CID as a single defined stereoisomer and appears in fragment-based screening collections such as BindingDB (monomer ID 50354699), where preliminary data indicate an IC₅₀ of 600 nM against mouse fatty acid synthase (FAS).

Molecular Formula C17H29NO2
Molecular Weight 279.4 g/mol
Cat. No. B4900424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE
Molecular FormulaC17H29NO2
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C
InChIInChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3
InChIKeyUUJZAPVGHSXVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.4 [ug/mL]

Procurement Snapshot: (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate – Class Identity and Baseline Properties


The compound (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate (CAS 1005089-99-5, molecular formula C₁₇H₂₉NO₂, exact mass 279.21983 Da) is a synthetic piperidinyl ester built on an isocyclogeraniol (2,4,6-trimethylcyclohex-3-ene-1-methanol) scaffold . It is indexed in PubChem (CID 738471) as a single defined stereoisomer [1] and appears in fragment-based screening collections such as BindingDB (monomer ID 50354699), where preliminary data indicate an IC₅₀ of 600 nM against mouse fatty acid synthase (FAS) [2]. The molecule combines a hydrophobic trimethylcyclohexene ring with a basic piperidine moiety linked through an acetate ester, resulting in a computed logP of ~3.5 and a topological polar surface area of 29.5 Ų [1]. This combination of moderate lipophilicity, low hydrogen-bonding capacity, and the distinct stereochemical fingerprint forms the baseline against which any comparator ester must be judged.

Stereochemically-defined: Single (1R,2R,6S) enantiomer supports reproducible target engagement studies.
Fragment-based screening profile: Reported FAS and PI3K pathway engagement context for hit-to-lead research.
Piperidine center & moderate lipophilicity: Supports cell permeability study design with low TPSA and computed logP ~3.5.

Why Generic Substitution of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate Is Unreliable


Despite sharing the 2-piperidin-1-ylacetate warhead or the trimethylcyclohexene core with other esters, (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate cannot be freely interchanged with its closest analogs. The specific (1R,2R,6S) stereochemistry of the cyclohexene ring is unique among commercially catalogued piperidinylacetate esters, and this geometry directly influences both receptor fit and physicochemical properties [1]. Replacement with the simpler ethyl 2-(piperidin-1-yl)acetate or the citronellyl analog discards the bulky, chiral hydrophobic anchor that governs target engagement; conversely, retaining the isocyclogeranyl core but replacing piperidine with dimethylamino or morpholino groups eliminates the basic nitrogen's precise spatial orientation . Even subtle variations in ring substitution lead to marked changes in computed logP and topological polar surface area, making generic substitution a source of unquantified risk rather than a cost-saving strategy .

Stereochemistry Mismatch
Racemic or opposite enantiomer may exhibit different target binding, invalidating SAR models derived from the defined (1R,2R,6S) stereoisomer.
Piperidine Replacement Shifts pKa and TPSA
Morpholine or dimethylamino analogs alter pKa (~4.5 units) and TPSA (~9 Ų), potentially changing lysosomal trapping and membrane permeability profiles.
Fragrance-Derived Analogs Lack DMPK Annotation
Citronellyl esters may not provide CYP liability or target engagement data, introducing unquantified ADME-Tox risk relative to the characterized piperidinyl ester.

Quantitative Differentiation Evidence for (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate


FAS Inhibition Potency: Target Compound vs. CYP Off-Target Selectivity Window

The target compound inhibits mouse fatty acid synthase (FAS) with an IC₅₀ of 600 nM measured by [¹⁴C]-acetate incorporation in N42 cells [1]. In the same screening panel, the compound shows negligible inhibition of human CYP2D6 (IC₅₀ > 10,000 nM), yielding a selectivity window of >16-fold [1]. This contrasts with the dimethylamino analog (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-(dimethylamino)acetate, for which no FAS inhibition data are reported in BindingDB, but which engaged KDM4C demethylase with an IC₅₀ of 794 nM—an entirely distinct target profile [2].

FAS IC₅₀ & CYP2D6 Selectivity
Assay context
IC₅₀ 600 nM (FAS); CYP2D6 >10,000 nM. Dimethylamino analog: no FAS data (KDM4C IC₅₀ 794 nM). >16-fold selectivity window for FAS over CYP2D6.
Reported FAS pathway engagement; selectivity context supports DDI risk screening in metabolic research.
Mouse N42 cell [¹⁴C]-acetate incorporation; human recombinant CYP2D6.
Fatty Acid Synthase Inhibition Metabolic Disease Fragment-Based Screening

PI3Kbeta Inhibition: Quantified Affinity and Isoform Selectivity Profile

In a separate patent-derived dataset (US8772480), the compound achieved a Ki of 41 nM against human PI3Kβ in an AlphaScreen assay [1]. The broader PI3K isoform selectivity panel reveals Ki values of 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα), establishing a rank order of β > δ > γ > α [1]. The closest structural analog with public PI3K data—(2,4,6-trimethylcyclohex-3-en-1-yl)methyl (morpholin-4-yl)acetate—has not been profiled in this panel, preventing any direct affinity comparison .

PI3Kβ Affinity & Selectivity
Reported
Ki 41 nM (PI3Kβ), 63 nM (δ), 110 nM (γ), 199 nM (α). Rank order: β > δ > γ > α.
Supports PI3Kβ-selective pathway studies; isoform profile reduces off-target kinase risk context.
AlphaScreen; Sf9-expressed PI3K isoforms co-expressing p85α.
PI3K Inhibition Oncology Isoform Selectivity

CYP3A4 Metabolic Liability: Target Compound vs. Citronellyl 2-(Piperidin-1-yl)acetate

The citronellyl analog 3,7-dimethyloct-6-enyl 2-piperidin-1-ylacetate—the closest commercially prevalent structural relative—has been described as a fragrance raw material on the basis of its 'pleasant aroma' . However, no CYP inhibition or metabolic stability data are publicly available for this citronellyl ester. In contrast, the target compound was explicitly counter-screened against CYP3A4, showing an IC₅₀ of 6,300 nM in human liver microsomes [1]. While this value still indicates modest CYP3A4 engagement, the availability of a quantitative microsomal stability data point enables medicinal chemists to calculate a tangible liability margin rather than operating from a complete information void.

CYP3A4 Metabolic Liability
Reported
IC₅₀ 6,300 nM (CYP3A4). Citronellyl analog: no CYP data available.
Quantified CYP3A4 engagement point enables ADME-Tox risk calculation in lead optimization.
Human liver microsomes; testosterone 6β-hydroxylation.
Drug Metabolism Cytochrome P450 ADME-Tox

Physicochemical Differentiation: logP, PSA, and Rotatable Bond Signature

The target compound possesses a computed logP of 3.5, a topological polar surface area (TPSA) of 29.5 Ų, and 5 rotatable bonds [1]. Replacement of the piperidine ring with morpholine—as in the commercially available analog (2,4,6-trimethylcyclohex-3-en-1-yl)methyl (morpholin-4-yl)acetate—is predicted to increase TPSA by ~9 Ų (one additional oxygen atom) while simultaneously reducing basicity (morpholine pKa ~6.5 vs. piperidine pKa ~11) . These shifts affect both membrane permeability and lysosomal trapping potential, producing a measurably different intracellular exposure profile even if the gross molecular shape appears superficially similar.

Physicochemical Differentiation
Class-level
Target: logP 3.5, TPSA 29.5 Ų, piperidine pKa ~11. Morpholino analog: TPSA ~38.5 Ų, pKa ~6.5. ΔTPSA ≈ +9 Ų, ΔpKa ≈ −4.5.
Physicochemical shift may alter permeability and subcellular distribution; supports CNS vs peripheral scaffold selection.
Computed properties (XLogP3, Cactvs); pKa from class averages.
Physicochemical Properties Drug-Likeness Lead Optimization

High-Value Application Scenarios for (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate


Fragment-Based Lead Discovery Targeting Fatty Acid Synthase in Metabolic Disease

The compound's well-defined FAS IC₅₀ of 600 nM in N42 cells and its >16-fold selectivity window over CYP2D6 (>10,000 nM) make it a validated fragment hit for hit-to-lead campaigns in obesity, non-alcoholic steatohepatitis (NASH), or oncology programs where FAS is an established metabolic target [1]. Its low molecular weight (279.4 Da) and moderate lipophilicity (logP 3.5) meet fragment library criteria, while the documented CYP selectivity lowers the risk of early-stage metabolic interference [1][2].

PI3Kβ-Selective Chemical Probe for PTEN-Deficient Cancer Models

With a Ki of 41 nM for PI3Kβ and a rank-order selectivity of β > δ > γ > α confirmed in a commercial AlphaScreen panel, this compound serves as a suitable starting scaffold for developing PI3Kβ-selective inhibitors targeting PTEN-null tumors [1]. The availability of full isoform selectivity data eliminates guesswork in selecting backup series and enables rational structure-based design from day one [1].

ADME-Tox Triage Scaffold with Pre-Existing CYP Profiling

Unlike fragrance-optimized esters that enter medicinal chemistry programs with zero DMPK annotation, this compound has already been counter-screened against CYP3A4 (IC₅₀ = 6,300 nM) and CYP2D6 (IC₅₀ >10,000 nM) [1][2]. This partial ADME-Tox map allows computational chemists to calculate early liability margins and prioritize synthetic efforts on analogs with the highest probability of acceptable metabolic stability, saving 4–6 weeks of screening time relative to uncharacterized esters [1][2].

Physicochemical Benchmarking for CNS vs. Peripheral Target Triage

The combination of moderate logP (3.5), low TPSA (29.5 Ų), and a basic piperidine nitrogen (pKa ~11) positions this scaffold near the boundary of CNS drug-likeness [1][2]. Teams can use these computational parameters to predict blood–brain barrier penetration and decide—before synthesis—whether to tune the scaffold toward CNS indications (by maintaining low TPSA and moderate logP) or toward peripherally restricted candidates (by introducing polarity-increasing modifications such as morpholine replacement) [2].

Application
Selection Property
Validation Focus
Fragment-based FAS pathway studies
Reported FAS engagement context
CYP selectivity profiling (2D6/3A4)
PI3Kβ isoform-selective tool compound
Isoform selectivity profile (β>δ>γ>α)
PI3Kβ pathway engagement in PTEN-deficient models
ADME-Tox triage in lead optimization
Pre-existing CYP3A4/2D6 liability data
CYP risk calculation context
CNS vs peripheral compound triage
Computed logP, TPSA, and pKa benchmarks
BBB penetration and lysosomal trapping prediction
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